REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C(N(CC)CC)C.[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[CH:17]=[CH2:18].C(=O)([O-])[O-].[Na+].[Na+].[CH2:29]([O:36][C:37](Cl)=[O:38])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C.CC(C)=O>[CH2:29]([O:36][C:37]([N:7]([CH2:18][CH2:17][C:16]([O:20][CH2:21][CH3:22])=[O:19])[CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])=[O:38])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:0.1,4.5.6|
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Name
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|
Quantity
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41.9 g
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Type
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reactant
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Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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41.8 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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10.8 mL
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Type
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reactant
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Smiles
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C(C=C)(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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18.4 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)OC(=O)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 80° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure, and water (400 mL)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (200 mL×3)
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Type
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WASH
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Details
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The extract was washed with water (200 mL×2) and saturated aqueous solution of sodium chloride (200 mL) in this order
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Type
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DRY_WITH_MATERIAL
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Details
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an the dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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After the filtration
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in acetone (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, and water (400 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200 mL×3)
|
Type
|
WASH
|
Details
|
the extract was washed with saturated aqueous solution of sodium chloride (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After the filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 5:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(=O)OCC)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |